molecular formula C9H13NO2S2 B184101 1-(Thiophen-2-ylsulfonyl)piperidine CAS No. 53442-04-9

1-(Thiophen-2-ylsulfonyl)piperidine

Cat. No. B184101
Key on ui cas rn: 53442-04-9
M. Wt: 231.3 g/mol
InChI Key: FUKURDMUOQFWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786132B2

Procedure details

Thiophene-2-sulfonyl chloride (10 g, 54 mmol) was dissolved in dichloromethane (15 mL) and added dropwise to a round-bottom flask containing a solution of piperidine (10.6 mL, 108 mmol) and diisopropylethyilamine (18.8 mL, 108 mmol) in dichloromethane at 0° C. The reaction was stirred at 0° C. for 15 min and then allowed to warm up to room temperature. After 2 h, the reaction was washed successively with a saturated solution of sodium bicarbonate, water, 1 N HCl and a saturated solution of sodium chloride. The organic layer was dried with sodium sulfate, concentrated and placed on a vacuum line to give an off-white solid (11.98 g). MS (M+H)+ 232.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6](Cl)(=[O:8])=[O:7].[NH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>ClCCl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to a round-bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
WASH
Type
WASH
Details
the reaction was washed successively with a saturated solution of sodium bicarbonate, water, 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=CC=C1)S(=O)(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.98 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.